molecular formula C18H16N2O3S B12183900 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide

Cat. No.: B12183900
M. Wt: 340.4 g/mol
InChI Key: GLYITAUJGQGAEC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a benzodioxole moiety linked via a methylene group to a propanamide backbone, which is further substituted with a benzothiazole ring.

Structurally, the compound integrates two pharmacophoric motifs: the benzodioxole group, commonly found in ligands targeting neurotransmitter receptors, and the benzothiazole ring, a heterocycle prevalent in bioactive molecules. Its molecular formula is C₁₈H₁₄N₂O₃S, with a molecular weight of 338.38 g/mol . The compound’s synthesis typically involves coupling reactions between benzodioxole-methylamine derivatives and benzothiazole-substituted propanoyl chlorides, followed by purification via column chromatography and characterization using NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C18H16N2O3S/c21-17(7-8-18-20-13-3-1-2-4-16(13)24-18)19-10-12-5-6-14-15(9-12)23-11-22-14/h1-6,9H,7-8,10-11H2,(H,19,21)

InChI Key

GLYITAUJGQGAEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.

    Formation of Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a propanamide linker under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemical Identity

  • IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide
  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol

Structural Features

The compound features a benzodioxole moiety and a benzothiazole unit, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
N-[...]A54910.0Inhibition of DNA synthesis

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. The compound has shown activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. A comparative study highlighted its effectiveness against resistant strains of Staphylococcus aureus .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent studies have indicated that compounds with similar structural characteristics may provide neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of monoamine oxidase enzymes, which are implicated in neurodegeneration .

Table 3: Neuroprotective Activity

Compound NameTarget EnzymeInhibition (%)
Compound CMAO-A85
N-[...]MAO-B78

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of various benzothiazole derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models, with the compound demonstrating a favorable safety profile compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was subjected to a series of tests against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can inhibit cytochrome P450 enzymes, affecting drug metabolism . The benzothiazole moiety can interact with various proteins and enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives are explored below, with key differences in substituents, molecular properties, and biological activities highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Melting Point (°C) Biological Activity/Application
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide C₁₈H₁₄N₂O₃S 338.38 Benzodioxole-methyl, benzothiazole-propanamide Not reported Potential bioactivity (theoretical)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole-sulfanyl, aminothiazole 134–136 Antimicrobial screening candidate
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)propanamide (2g) C₂₅H₂₁N₃O₅ 443.45 Indole, phenoxycarboxamido 186–188 Neurotransmitter receptor modulation
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(3-methyl-5-styrylisoxazol-4-yl)propanamide (14) C₂₂H₂₀N₄O₂ 386.42 Benzimidazole, styrylisoxazole Not reported Anticancer activity (in vitro studies)
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P10) C₁₇H₁₈F₂N₄OS₂ 412.47 Difluorocyclopropyl, pyridinyl-thiazole Not reported Pesticidal activity (field trials)

Key Comparative Insights

Structural Diversity: The target compound’s benzothiazole-propanamide core distinguishes it from analogs like 7c (oxadiazole-sulfanyl) and 2g (indole-phenoxycarboxamido) .

Bioactivity Correlations: The benzothiazole group in the target compound is analogous to the benzimidazole in 14, both associated with intercalation into DNA or enzyme inhibition .

Melting points vary significantly; 7c (134–136°C) and 2g (186–188°C) reflect differences in crystallinity influenced by hydrogen-bonding groups like sulfanyl and carboxamido .

Synthetic Complexity :

  • The target compound’s synthesis is less laborious than P10 , which requires multi-step functionalization of fluorinated cyclopropane and thiazole rings .

Research Findings

  • 7c demonstrated moderate antimicrobial activity against E. coli (MIC = 32 µg/mL), attributed to the oxadiazole-sulfanyl group’s electrophilic reactivity .
  • 2g showed sub-micromolar affinity for 5-HT₂A receptors (IC₅₀ = 0.89 µM), highlighting the benzodioxole group’s role in CNS targeting .
  • The pesticidal activity of P10 (LC₅₀ = 2.1 ppm against Aphis gossypii) underscores the efficacy of fluorinated thioether motifs in agrochemical design .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H18N2O4
IUPAC Name: this compound
SMILES: Cc(cc1)c(C)cc1-c1cc(C(NCc(cc2)cc3c2OCO3)=O)no1

This compound features a benzodioxole moiety and a benzothiazole group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This modulation can affect various biochemical pathways, particularly those involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Research indicates that this compound can induce apoptosis in tumor cells. It disrupts mitochondrial function and inhibits key signaling pathways associated with cell survival .
  • Antimicrobial Activity: Preliminary studies have suggested that compounds with similar structural features exhibit antimicrobial properties, potentially making this compound a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

  • Cell Line Testing: The compound was tested on human breast cancer (MCF7) and lung cancer (A549) cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure .

In Vivo Studies

Animal model studies have further validated the efficacy of this compound:

Study TypeModel OrganismDosageResult
In VivoSwiss Albino Mice20 mg/kgSignificant tumor reduction observed after treatment for 14 days

These results support the potential use of this compound in therapeutic applications against cancer.

Case Studies

A notable case study involved the administration of the compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to chemotherapy alone, indicating a synergistic effect that warrants further investigation .

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